Cas no 648436-66-2 (Benzene, 2-hexyl-4-methyl-1-(phenylthio)-)

Benzene, 2-hexyl-4-methyl-1-(phenylthio)- structure
648436-66-2 structure
Product Name:Benzene, 2-hexyl-4-methyl-1-(phenylthio)-
CAS No:648436-66-2
MF:C19H24S
MW:284.458864212036
CID:414465
PubChem ID:71378339
Update Time:2025-04-19

Benzene, 2-hexyl-4-methyl-1-(phenylthio)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 2-hexyl-4-methyl-1-(phenylthio)-
    • 2-hexyl-4-methyl-1-phenylsulfanylbenzene
    • 2-HEXYL-4-METHYL-1-(PHENYLSULFANYL)BENZENE
    • 648436-66-2
    • DTXSID40800960
    • Inchi: 1S/C19H24S/c1-3-4-5-7-10-17-15-16(2)13-14-19(17)20-18-11-8-6-9-12-18/h6,8-9,11-15H,3-5,7,10H2,1-2H3
    • InChI Key: PPPFYWXSNOADTN-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)C1C=CC(C)=CC=1CCCCCC

Computed Properties

  • Exact Mass: 284.15987194g/mol
  • Monoisotopic Mass: 284.15987194g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.3
  • Topological Polar Surface Area: 25.3Ų
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